molecular formula C4H6N6O B089795 guanidine, compound with nitrosopropanedinitrile (1:1) CAS No. 1069-57-4

guanidine, compound with nitrosopropanedinitrile (1:1)

Cat. No.: B089795
CAS No.: 1069-57-4
M. Wt: 154.13 g/mol
InChI Key: QTCFHMQAUYHRMG-UHFFFAOYSA-N
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Description

Guanidine, compound with nitrosopropanedinitrile (1:1) is a chemical compound with the molecular formula C4H6N6O. This compound is known for its unique structure and properties, which make it valuable in various scientific and industrial applications. Guanidine itself is a strong organic base, and when combined with nitrosopropanedinitrile, it forms a compound with distinct characteristics.

Preparation Methods

The synthesis of guanidine, compound with nitrosopropanedinitrile (1:1) involves several steps. One common method is the reaction of guanidine with nitrosopropanedinitrile under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a specific temperature to ensure the formation of the desired compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity.

Chemical Reactions Analysis

Guanidine, compound with nitrosopropanedinitrile (1:1) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it has been studied for its potential as an antimicrobial agent and its interactions with biological molecules. In medicine, guanidine derivatives are explored for their therapeutic potential, including their use as kinase inhibitors and DNA minor groove binders. Industrial applications include its use in the production of polymers and other advanced materials.

Comparison with Similar Compounds

Guanidine, compound with nitrosopropanedinitrile (1:1) can be compared to other guanidine derivatives such as aminomethanamidine and imidourea. These compounds share similar structural features but differ in their chemical reactivity and applications. For example, aminomethanamidine is used in protein denaturation studies, while imidourea is explored for its potential as a therapeutic agent . The unique combination of guanidine with nitrosopropanedinitrile provides distinct properties that make it valuable in specific research and industrial contexts.

Properties

IUPAC Name

guanidine;2-nitrosopropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HN3O.CH5N3/c4-1-3(2-5)6-7;2-1(3)4/h3H;(H5,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCFHMQAUYHRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C#N)N=O.C(=N)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147809
Record name Guanidine, compound with nitrosopropanedinitrile (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1069-57-4
Record name Guanidine, compd. with 2-nitrosopropanedinitrile (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1069-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine, compound with nitrosopropanedinitrile (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, compound with nitrosopropanedinitrile (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanidine, compound with nitrosopropanedinitrile (1:1)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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